N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5S/c1-10-12(11(2)20-15-10)21(17,18)14-9-13(19-8-7-16)5-3-4-6-13/h14,16H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANGXLLHMOSADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCCC2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 1-(2-hydroxyethoxy)cyclopentylmethanol with 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Sulfonamide Formation via Sulfonyl Chloride-Amine Coupling
The sulfonamide group in this compound is synthesized through the reaction of a sulfonyl chloride intermediate with a primary amine. This method is widely used in sulfonamide synthesis .
Reaction Pathway :
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3,5-Dimethylisoxazole-4-sulfonyl chloride reacts with 1-(2-hydroxyethoxy)cyclopentyl)methylamine in the presence of a base (e.g., pyridine or DIPEA) to form the sulfonamide bond.
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The reaction proceeds under mild conditions (0–25°C) in aprotic solvents like acetonitrile or DMF .
Key Data :
| Reagent/Condition | Role | Yield (%) | Reference |
|---|---|---|---|
| Pyridine (base) | Neutralizes HCl byproduct | 85–92 | |
| Acetonitrile (solvent) | Polar aprotic medium | – | |
| DIPEA (alternative base) | Enhances reaction efficiency | 78–90 |
This step is critical for introducing the sulfonamide functionality, which is essential for pharmacological activity in analogous compounds .
Functionalization of the Isoxazole Ring
The 3,5-dimethylisoxazole core is synthesized via cyclocondensation of β-diketones with hydroxylamine, followed by sulfonation at the 4-position .
Sulfonation Process :
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Chlorosulfonic acid or SO₃ is used to introduce the sulfonyl group at the 4-position of the isoxazole ring .
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Key Intermediate : 3,5-Dimethylisoxazole-4-sulfonyl chloride is isolated and purified via recrystallization .
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | NH₂OH·HCl, NaOH, EtOH | 70–80 |
| Sulfonation | ClSO₃H, 0–5°C | 65–75 |
Modifications of the Hydroxyethoxy Side Chain
The 2-hydroxyethoxy group undergoes further functionalization, such as:
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Etherification : Reaction with alkyl halides to form prodrugs .
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Oxidation : Conversion to aldehydes or ketones for downstream applications .
Example Reaction :
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Esterification with acetic anhydride under acidic conditions yields acetyl-protected derivatives, enhancing lipophilicity .
Data from Analogous Systems :
| Derivative | Bioactivity | Reference |
|---|---|---|
| Acetylated hydroxyethoxy | Improved metabolic stability | |
| PEGylated variants | Enhanced aqueous solubility |
Stability and Degradation Pathways
The compound exhibits pH-dependent stability:
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Acidic Conditions : Hydrolysis of the sulfonamide bond occurs at pH < 3, yielding 3,5-dimethylisoxazole-4-sulfonic acid and the cyclopentylmethylamine derivative .
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Basic Conditions (pH > 10): The isoxazole ring undergoes ring-opening reactions .
Degradation Products :
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The isoxazole moiety is known to exhibit activity against various pathogens, including Gram-positive bacteria and fungi. For instance, compounds derived from isoxazole structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Case Study:
A study demonstrated that derivatives of isoxazole exhibited significant antimicrobial properties against drug-resistant strains of bacteria. The introduction of specific substituents on the isoxazole ring was found to enhance activity against resistant pathogens .
Anticancer Properties
The compound also shows promise in cancer research. The structural features of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide may interact with cellular pathways involved in tumor growth and proliferation.
Case Study:
In vitro studies have indicated that compounds with similar structures to this compound can inhibit cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). These compounds were tested for their cytotoxic effects and showed promising results in reducing cell viability .
Anti-inflammatory Effects
Sulfonamides are often associated with anti-inflammatory properties. The compound’s sulfonamide group may contribute to its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Research Findings:
Studies have indicated that sulfonamide derivatives can inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX). This suggests that this compound could be explored further for its anti-inflammatory potential .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The isoxazole ring can interact with receptors or other proteins, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of cyclopentyl/cyclohexane derivatives with sulfonamide or carboxamide functionalities. Below is a structural and functional comparison with analogs from patent literature ():
Table 1: Structural and Functional Comparison
Key Observations:
Solubility : The target compound’s 2-hydroxyethoxy group likely improves aqueous solubility compared to analogs with methoxyethoxymethyl (e.g., bicycloheptane derivative) or lipophilic aryl groups (e.g., phenylphenylmethyl) .
Bioactivity : The isoxazole sulfonamide moiety may target enzymes more selectively than carboxylic acid or carbamate analogs, which are often associated with broader off-target effects.
Research Findings and Data
While explicit pharmacological data for the target compound is unavailable in the provided evidence, structural analogs from patent literature () highlight trends:
- Bicyclic Systems : The bicyclo[2.2.1]heptane derivative’s rigid structure may enhance metabolic stability but reduce solubility, a trade-off addressed in the target compound via hydrophilic substituents.
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Bicycloheptane Analog | Phenylphenylmethyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 | ~400 | ~450 |
| LogP (Predicted) | 1.8 | 2.5 | 3.2 |
| Hydrogen Bond Donors | 2 | 3 | 1 |
Methodological Considerations
Crystallographic data for such compounds, if available, would rely on software like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve 3D conformations and intermolecular interactions . These tools are critical for comparing bond angles, torsion strains, and packing efficiencies across analogs.
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature and findings related to the biological activity of this compound, providing a comprehensive overview that includes data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, while the isoxazole ring contributes to its anticancer properties by potentially interfering with cellular signaling pathways.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of sulfonamide derivatives. While specific data on this compound is limited, related compounds exhibit significant antibacterial activity against various strains.
Table 1: Antimicrobial Activity of Related Sulfonamide Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 16 | |
| Compound B | S. aureus | 8 | |
| Compound C | P. aeruginosa | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Case Study: In Vitro Evaluation
In a study examining the cytotoxic effects on the MCF-7 breast cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 25 µM. This suggests a promising role in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the cyclopentyl and isoxazole moieties can lead to enhanced activity against specific targets.
Table 2: SAR Insights from Related Compounds
Q & A
Q. How can synergistic effects with co-administered drugs be systematically investigated?
- Methodological Answer :
- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
- Mechanistic Studies : RNA-seq or proteomics to identify pathways altered by combination therapy.
- In Vivo Validation : Test synergy in murine models (e.g., xenograft tumors) with pharmacokinetic monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
